molecular formula C16H17N2O4S- B1221077 Picibanil CAS No. 39325-01-4

Picibanil

Cat. No.: B1221077
CAS No.: 39325-01-4
M. Wt: 333.4 g/mol
InChI Key: JGSARLDLIJGVTE-MBNYWOFBSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylpenicillin sodium is synthesized through the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin. The isolated penicillin is then converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of benzylpenicillin sodium involves large-scale fermentation followed by downstream processing to extract and purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of penicillin. The purified penicillin is then crystallized and converted to its sodium salt form .

Mechanism of Action

Benzylpenicillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell due to osmotic pressure .

Comparison with Similar Compounds

Properties

CAS No.

39325-01-4

Molecular Formula

C16H17N2O4S-

Molecular Weight

333.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1

InChI Key

JGSARLDLIJGVTE-MBNYWOFBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Key on ui other cas no.

39325-01-4

Synonyms

NSC B116209
NSC-B116209
NSCB116209
OK 432
OK-432
OK432
Picibanil
Picibanyl
Streptococcal OK 432
Streptococcal OK-432
Streptococcal OK432
Streptococcal Preparation OK 432
Streptococcal Preparation OK-432
Streptococcal Preparation OK432

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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